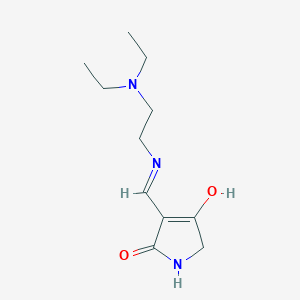
1-(2-Adamantyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)piperidine-3-carboxamide is a compound that features a unique adamantane structure fused with a piperidine ring and a carboxamide group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
The synthesis of 1-(2-Adamantyl)piperidine-3-carboxamide typically involves the following steps:
Formation of Adamantane Derivatives: Adamantane derivatives can be synthesized through radical functionalization methods, which involve the conversion of adamantane C-H bonds to C-C bonds.
Piperidine Ring Formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Carboxamide Group Addition: The carboxamide group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-Adamantyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Adamantyl)piperidine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, allowing the compound to effectively bind to its targets. The piperidine ring and carboxamide group contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(2-Adamantyl)piperidine-3-carboxamide can be compared with other adamantane derivatives and piperidine carboxamides:
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): This compound features an indole ring instead of a piperidine ring, leading to different biological activities.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, but with an indazole ring, resulting in unique properties.
2-Amino-4-(1-piperidine)pyridine Derivatives: These compounds have a pyridine ring and are studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of the adamantane structure, piperidine ring, and carboxamide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-adamantyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSZDXKJQRAAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)
![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
methanone](/img/structure/B6055428.png)
![3,5-difluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6055434.png)
![3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine](/img/structure/B6055441.png)
![1-[2-[[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]piperidin-2-one](/img/structure/B6055451.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6055472.png)
![N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6055478.png)
![N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)

